molecular formula C16H17N3O3 B2399065 2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide CAS No. 1351587-61-5

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide

Cat. No.: B2399065
CAS No.: 1351587-61-5
M. Wt: 299.33
InChI Key: AKDJWEIGAKZMGU-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the cyclopropanecarboxamido group: This step may involve the reaction of the oxazole intermediate with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

    Attachment of the 2,3-dimethylphenyl group: This can be done through substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene expression: It may influence the expression of certain genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopropanecarboxamido)-N-(2,3-dimethylphenyl)oxazole-4-carboxamide: can be compared with other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the position of the carboxamide group and the presence of the cyclopropane ring. These features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2,3-dimethylphenyl)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-9-4-3-5-12(10(9)2)17-15(21)13-8-22-16(18-13)19-14(20)11-6-7-11/h3-5,8,11H,6-7H2,1-2H3,(H,17,21)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJWEIGAKZMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=COC(=N2)NC(=O)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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